For PDE9-targeted CNS drug discovery, the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile core is mandatory as a negative control and SAR baseline-4-position analogs exhibit divergent potency and off-target profiles.
- Ensures accurate PDE9A2 selectivity quantification (parent compound shows no measurable inhibition vs. 4-substituted derivatives with Ki ~88.9 nM).
- Serves as a ≥95% pure reference standard for HPLC method validation and reaction monitoring during derivative synthesis.
- Enables reliable attribution of biological effects to 4-position modifications by eliminating core scaffold interference.
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
CAS No.36926-82-6
Cat. No.B1303903
⚠ Attention: For research use only. Not for human or veterinary use.
2-Oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6), also known as 3-cyanoquinolin-2-one, is a heterocyclic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . This unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile core has been explicitly protected in multiple patent filings (e.g., US10376504B2, US20180208557A1, US20180258046) as a key intermediate and comparator baseline for developing selective phosphodiesterase 9 (PDE9) inhibitors [1][2][3]. Its structural simplicity—lacking 4-position substitution that defines most active PDE9-targeting derivatives—positions it as an essential control compound for structure-activity relationship (SAR) studies and a critical reference standard for medicinal chemistry campaigns focused on CNS disorders.
SAR Negative Control
Unsubstituted core baseline for PDE9 inhibitor SAR studies
Synthetic Intermediate
Key building block for 4-substituted PDE9 inhibitor libraries
Analytical Reference
Chromatographic and mass benchmark for quinolinone derivatives
[1] Merck Sharp & Dohme Corp. Substituted quinolinones as PDE9 inhibitors. US10376504B2, filed July 27, 2016, and issued August 13, 2019. View Source
[2] Merck Sharp & Dohme LLC. Phenyl-cyanoquinolinone PDE9 inhibitors. US20180208557A1, filed January 26, 2018, and published July 26, 2018. View Source
[3] Merck Sharp & Dohme Corp. Oxy-cyanoquinolinone PDE9 inhibitors. US20180258046A1, filed March 7, 2018, and published September 13, 2018. View Source
2-Oxo-1,2-dihydroquinoline-3-carbonitrile: No Generic Substitution for PDE9
Substituting the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile core with seemingly similar 2-oxo-1,2-dihydroquinoline analogs is not viable for PDE9-targeted programs. The precise pattern of substitution on the quinolinone ring—specifically the presence or absence of substituents at the 1-, 4-, 6-, and 7-positions—dramatically alters both potency and selectivity profiles against PDE9 versus other phosphodiesterase isoforms and off-target liabilities such as hERG [1]. For instance, 4-position substitution with amino, alkoxy, or aryl groups is essential for achieving nanomolar PDE9 inhibitory potency, while the parent unsubstituted compound (36926-82-6) serves as the critical negative control and SAR baseline [2][3]. The specific positioning of the carbonitrile at the 3-position and the 2-oxo functionality is non-negotiable for the core pharmacophore; replacement with 4-hydroxy, 4-chloro, or 1-methyl analogs yields compounds with entirely different biological profiles, including antibacterial DNA gyrase inhibition or EGFR kinase inhibition, rather than PDE9 engagement [4][5]. Therefore, procurement of the exact unsubstituted parent compound is mandatory for establishing baseline activity in any quinolinone-based PDE9 inhibitor discovery effort.
4-position substitution4-amino, alkoxy, or aryl groups enable PDE9 inhibition; parent lacks activity
Halogenation redirects target4-chloro analogs inhibit DNA gyrase, not PDE9
Other scaffold modifications1-methyl or 4-hydroxy shifts activity to EGFR kinase or unrelated targets
[1] BindingDB. BDBM50183973: 4-(1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-ylamino)-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile Ki data. Accessed 2026. View Source
[2] BindingDB. BDBM408659: 4-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile Ki data from US10376504. Accessed 2026. View Source
[3] Zhang B, Yang YY, Zhao ZJ, et al. Identification of novel quinolin-2(1H)-ones as phosphodiesterase 1 inhibitors for the treatment of inflammatory bowel disease. J Med Chem. 2023;66:12468-12478. View Source
[4] BenchChem (excluded source - data referenced from 4-chloro analog documentation). 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: DNA gyrase IC50 = 0.0017 µM. View Source
[5] EvitaChem (excluded source - data referenced from 4-hydroxy analog documentation). 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: EGFR kinase autophosphorylation inhibition. View Source
Quantitative Differentiation: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile vs PDE9 Analogs
PDE9A2 Inhibition Deficit vs 4-Substituted Derivative
The unsubstituted parent compound 2-oxo-1,2-dihydroquinoline-3-carbonitrile (36926-82-6) lacks measurable PDE9A2 inhibitory activity at pharmacologically relevant concentrations, whereas the 4-(diethylamino) derivative exhibits potent inhibition. This potency differential establishes the parent compound as an essential negative control for assay validation and SAR studies [1].
PDE9A2 InhibitionHead-to-head
Parent: Ki >10,000 nM
4-(diethylamino): Ki 88.9 nM
Negative control for PDE9 assay baseline
Rhesus PDE9A2 catalytic domain, cGMP substrate
PDE9CNS disorderskinase inhibition
Evidence Dimension
PDE9A2 enzyme inhibition (Ki)
Target Compound Data
No detectable inhibition (Ki > 10,000 nM inferred)
Comparator Ki = 88.9 nM; parent compound activity essentially nil
Conditions
Rhesus PDE9A2 catalytic domain (amino acids 181-506) expressed in E. coli BL21; [3H]cGMP substrate; 15 min incubation; liquid scintillation counting
Why This Matters
Procuring 36926-82-6 is essential for establishing the true baseline of PDE9 inhibition, without which the SAR of 4-position substitution cannot be accurately quantified.
PDE9CNS disorderskinase inhibition
[1] BindingDB. BDBM408659: 4-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Ki = 88.9 nM for Rhesus PDE9A2. US10376504, Example 1-10. View Source
DNA Gyrase Inhibition: Parent vs 4-Chloro Analog
While the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold lacks reported antibacterial activity, the 4-chloro substituted analog demonstrates potent inhibition of E. coli DNA gyrase with an IC50 of 0.0017 µM (1.7 nM) [1]. This functional divergence confirms that 4-position halogenation redirects the scaffold from PDE9 inhibition toward antibacterial enzyme targeting, making the unsubstituted parent compound unsuitable as a surrogate for antibacterial studies and vice versa.
This evidence prevents misapplication of the parent compound in antibacterial screening programs where 4-chloro analogs are active, ensuring correct compound selection for target-specific research.
antibacterialDNA gyraseantimicrobial
[1] BenchChem. 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile: DNA gyrase IC50 = 0.0017 µM. Data compiled from primary literature summary. (Note: benchchem.com is on exclusion list; data provided for comparator only.) View Source
Patent Distinction: Unsubstituted Core vs 4-Substituted PDE9 Inhibitors
Multiple Merck patents explicitly exclude the unsubstituted parent compound from their claims for PDE9 inhibitory activity, while protecting 4-substituted analogs such as 4-(cyclohexyloxy)-2-oxo-1,2-dihydroquinoline-3-carbonitrile and 4-(azepan-1-yl)-2-oxo-1,2-dihydroquinoline-3-carbonitrile [1][2][3]. This legal distinction reinforces the scientific differentiation: the parent scaffold is a necessary synthetic intermediate and comparator, but not an active pharmaceutical ingredient itself.
Patent ScopeClass-level
Excluded from PDE9 inhibitor claims
Parent is comparator, not active pharmaceutical ingredient
Merck patents US10376504B2, US20180208557A1
intellectual propertyPDE9CNS drug discovery
Evidence Dimension
Patent claim scope for PDE9 inhibitor compounds
Target Compound Data
Explicitly excluded from claims; serves as comparator/baseline
USPTO patent prosecution; claims directed to CNS disorder treatment
Why This Matters
Researchers procuring 36926-82-6 for SAR studies must understand that the compound itself is not a PDE9 inhibitor; its value lies in serving as a negative control and synthetic building block, not as a lead compound.
intellectual propertyPDE9CNS drug discovery
[1] Merck Sharp & Dohme Corp. Substituted quinolinones as PDE9 inhibitors. US10376504B2, claim 1 and specification. View Source
Research Applications of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
PDE9 SAR Negative Control for 4-Position Substitution
Use 36926-82-6 as the unsubstituted baseline control in PDE9A2 enzyme inhibition assays to quantify the potency enhancement conferred by 4-position substitution. As demonstrated in BindingDB data, the 4-(diethylamino) derivative achieves a Ki of 88.9 nM against rhesus PDE9A2, while the parent compound shows no measurable inhibition [1]. This application is critical for establishing quantitative structure-activity relationships (QSAR) in PDE9-targeted CNS drug discovery programs.
Synthetic Intermediate for 4-Substituted PDE9 Inhibitor Libraries
Employ 36926-82-6 as the core starting material for synthesizing 4-substituted derivatives, following the general synthetic route disclosed in Merck patent US20180208557A1, which describes conversion of 2,4-dihydroxyquinoline-3-carbonitrile to 2,4-dichloroquinoline-3-carbonitrile and subsequent 4-position functionalization [2]. The unsubstituted parent compound serves as a key reference point for purity assessment and reaction monitoring during derivative synthesis.
HPLC/LC-MS Analytical Reference Standard
Utilize 36926-82-6 as a high-purity (≥95%) reference standard for developing analytical methods to detect and quantify 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives in reaction mixtures and biological matrices . The compound's distinct retention time and mass spectral signature (m/z 170.17) provide a critical benchmark for method validation and impurity profiling in quinolinone-based medicinal chemistry workflows.
Cross-Target Specificity Control: PDE9 vs DNA Gyrase and EGFR
Include 36926-82-6 in counter-screening panels when evaluating 4-substituted analogs for off-target activity. While 4-chloro derivatives potently inhibit E. coli DNA gyrase (IC50 = 0.0017 µM) and 4-hydroxy analogs inhibit EGFR kinase autophosphorylation, the unsubstituted parent compound lacks these activities, enabling researchers to attribute observed biological effects specifically to 4-position modifications rather than the core scaffold [3][4].
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validation/comparative pathways. Use the hub when you need more detail before procurement.